![molecular formula C19H18Cl2N2O2S B2466254 2-(benzylsulfanyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole CAS No. 338967-20-7](/img/structure/B2466254.png)
2-(benzylsulfanyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole
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Description
2-(Benzylsulfanyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole, also known as BDPI, is an imidazole derivative that has been used in a variety of scientific research applications. BDPI is a synthetic compound that has been used in the development of a number of drugs, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers synthesized and evaluated a range of imidazole and benzimidazole derivatives, assessing their biological activities across various medical contexts. For instance, imidazole derivatives have been studied for their potential antihypertensive properties, with some showing promising results in lowering mean arterial blood pressure in hypertensive rats (Touzeau et al., 2003). Similarly, benzimidazole derivatives have demonstrated inhibitory effects on certain enzymes in hepatic microsomes, suggesting their potential role in drug metabolism and interactions (Murray & Ryan, 1983).
Radiosynthesis and Drug Development
Imidazole derivatives have also been explored for their potential in radiopharmaceuticals, though challenges have been encountered in achieving specific binding and suitable in vivo imaging properties (Tanaka et al., 2006). The complex synthesis and evaluation of such compounds highlight their potential in advanced medical imaging techniques.
Mechanisms of Action and Anticancer Research
Imidazole and triazene derivatives have been synthesized and investigated for their anti-cancer activities, with some compounds demonstrating a broad spectrum of anti-tumor action. These studies provide insights into the mechanisms of action of these compounds and their potential in cancer treatment (Audette et al., 1973).
Analgesic and Antispasmodic Properties
Research on benzimidazole derivatives has revealed their potential in analgesic and antispasmodic applications. Specific compounds have shown significant analgesic activity, highlighting the importance of molecular structure in medicinal properties (Aydin et al., 2003).
Anticonvulsant and Neurological Research
Arylalkylimidazole derivatives have been explored for their anticonvulsant properties, with studies focusing on structure-activity relationships and the potential impact on cytochrome P-450 interactions. These findings are significant for the development of new antiepileptic drugs (Robertson et al., 1986).
Gastrointestinal and Metabolic Studies
Imidazole derivatives have been studied for their effects on gastric secretion and their potential anti-ulcer actions, contributing to our understanding of gastrointestinal pharmacology (Spasov et al., 1990).
properties
IUPAC Name |
2-benzylsulfanyl-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2S/c1-24-9-10-25-18-12-17(15(20)11-16(18)21)23-8-7-22-19(23)26-13-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYYBAUOTSDCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C=CN=C2SCC3=CC=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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